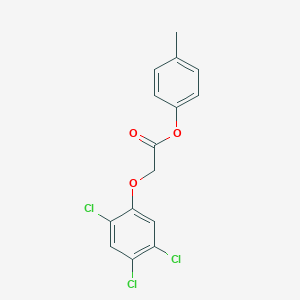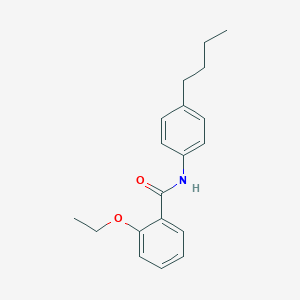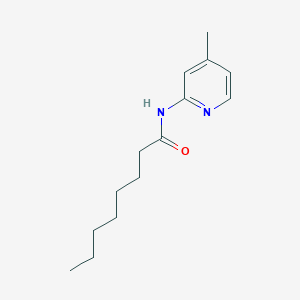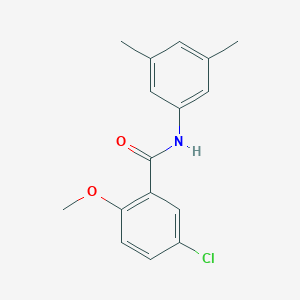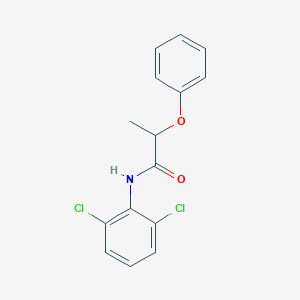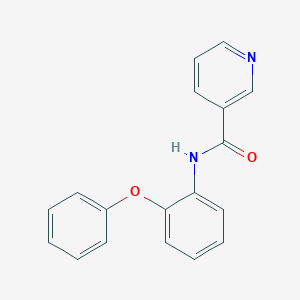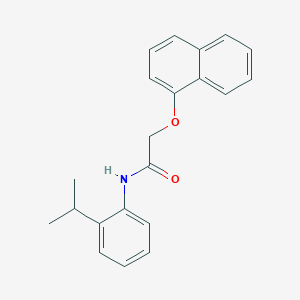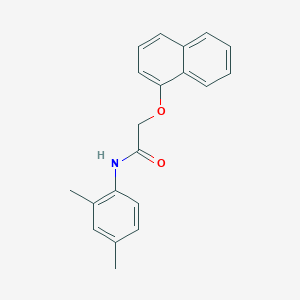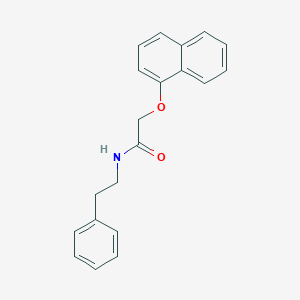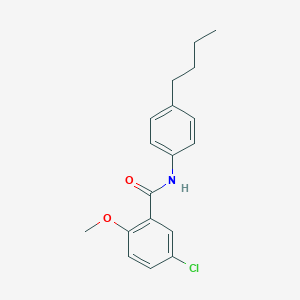
N-(4-butylphenyl)-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-5-chloro-2-methoxybenzamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor 2 (CB2). It was first synthesized in 2000 by researchers at the University of Nottingham, UK. Since then, BML-190 has been widely used in scientific research to investigate the role of CB2 in various physiological and pathological conditions.
Mecanismo De Acción
N-(4-butylphenyl)-5-chloro-2-methoxybenzamide selectively binds to CB2 and blocks its activation by endogenous or exogenous ligands. CB2 is primarily expressed in immune cells and has been shown to play a role in modulating immune responses. CB2 activation has been associated with anti-inflammatory, immunomodulatory, and neuroprotective effects.
Biochemical and Physiological Effects
N-(4-butylphenyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages, microglia, and endothelial cells. It has also been shown to reduce the infiltration of immune cells into inflamed tissues. In addition, N-(4-butylphenyl)-5-chloro-2-methoxybenzamide has been shown to inhibit angiogenesis, a process that is involved in the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-butylphenyl)-5-chloro-2-methoxybenzamide in scientific research is its selectivity for CB2. This allows researchers to specifically investigate the role of CB2 in various physiological and pathological conditions. However, one limitation of using N-(4-butylphenyl)-5-chloro-2-methoxybenzamide is its relatively low potency compared to other CB2 antagonists. This may require the use of higher concentrations of N-(4-butylphenyl)-5-chloro-2-methoxybenzamide in experiments, which can increase the risk of off-target effects.
Direcciones Futuras
There are several future directions for research involving N-(4-butylphenyl)-5-chloro-2-methoxybenzamide. One area of interest is the development of more potent and selective CB2 antagonists. This could lead to the development of new therapies for various diseases that involve CB2 dysregulation. Another area of interest is the investigation of CB2 signaling pathways and their interactions with other signaling pathways. This could provide insight into the complex mechanisms underlying CB2-mediated effects. Finally, the use of N-(4-butylphenyl)-5-chloro-2-methoxybenzamide in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(4-butylphenyl)-5-chloro-2-methoxybenzamide involves a multistep process that starts with the reaction of 4-butylphenylboronic acid with 2-bromo-5-chlorobenzoic acid. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-methoxyphenylboronic acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-5-chloro-2-methoxybenzamide has been used in a wide range of scientific studies to investigate the role of CB2 in various physiological and pathological conditions. For example, it has been used to study the anti-inflammatory effects of CB2 activation in animal models of arthritis, colitis, and neuroinflammation. N-(4-butylphenyl)-5-chloro-2-methoxybenzamide has also been used to investigate the role of CB2 in cancer, cardiovascular disease, and neuropathic pain.
Propiedades
Fórmula molecular |
C18H20ClNO2 |
|---|---|
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H20ClNO2/c1-3-4-5-13-6-9-15(10-7-13)20-18(21)16-12-14(19)8-11-17(16)22-2/h6-12H,3-5H2,1-2H3,(H,20,21) |
Clave InChI |
WEDRDMRFCUZLAX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



